molecular formula C7H8ClNO2 B161447 (5-Chloro-6-methoxypyridin-3-yl)methanol CAS No. 132865-53-3

(5-Chloro-6-methoxypyridin-3-yl)methanol

Cat. No. B161447
M. Wt: 173.6 g/mol
InChI Key: IRKOZGUDGGFSRE-UHFFFAOYSA-N
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Description

“(5-Chloro-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 . It is a solid substance with a melting point of 36 - 38°C .


Molecular Structure Analysis

The InChI code for “(5-Chloro-6-methoxypyridin-3-yl)methanol” is 1S/C7H8ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(5-Chloro-6-methoxypyridin-3-yl)methanol” is a solid substance with a melting point of 36 - 38°C . It has a molecular weight of 173.6 .

Scientific Research Applications

Photoreaction Studies

The photoreactions of substituted N-methylpyridiniums in methanol have been explored, including compounds similar to (5-Chloro-6-methoxypyridin-3-yl)methanol. These studies help in understanding the photochemical behavior of such compounds under different conditions like the presence of oxygen or nitrogen. This research is significant in photochemistry and organic synthesis (Ohkoshi et al., 1992).

Synthesis of Pyrrolinones

The synthesis of 5-methoxylated 3-pyrrolin-2-ones, using chlorinated pyrrolidin-2-ones, has been reported. These pyrrolin-2-ones are useful in the preparation of agrochemicals and medicinal compounds. This highlights the use of similar compounds in pharmaceutical and agrochemical industries (Ghelfi et al., 2003).

Rearrangement Reactions

Studies have been conducted on the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines, leading to the formation of 3-alkoxypyridine 1-oxides. This research contributes to our understanding of reaction mechanisms involving similar pyridine derivatives (Gilchrist et al., 1985).

Synthesis of Pharmaceuticals

A study on the synthesis of 5-hydroxyomeprazole, a metabolite of omeprazole, reveals the process of synthesizing crucial precursors like [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. This is vital for pharmaceutical synthesis (Striela et al., 2016).

Chemical Complex Formation

Research on charge transfer interactions between 5-amino-2-methoxypyridine and chloranilic acid in various solvents has been conducted. This provides insights into the formation and stability of chemical complexes, which is crucial in the study of molecular interactions (Alghanmi & Habeeb, 2015).

Ligand Exchange Reactions

A study on ligand substitution in complexes, involving reactions of methoxide with alcohols, highlights the reactivity and application of methoxide-related compounds in coordination chemistry (Klausmeyer et al., 2003).

Impurity Analysis in Chemical Synthesis

The development and validation of methods for determining impurities in 5-Chlorovaleroyl chloride, which uses methanol for derivatization, demonstrates the importance of such compounds in ensuring the quality of chemical products (Tang et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

(5-chloro-6-methoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKOZGUDGGFSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564371
Record name (5-Chloro-6-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-6-methoxypyridin-3-yl)methanol

CAS RN

132865-53-3
Record name (5-Chloro-6-methoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(5,6-Dichloro-pyridin-3-yl)-methanol was dissolved in a saturated solution of NaOMe in MeOH and heated to reflux overnight. Evaporation of MeOH, work-up (EtOAc) and evaporation gave the title compound. 1H-NMR (CDCl3) δ 8.03 (d, 1H), 7.72 (d, 1H), 4.65 (s, 2H), 4.04 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Zuccarello, H Zhang, E Acquarone, D Pham… - Bioorganic & Medicinal …, 2023 - Elsevier
Phosphodiesterase 5 (PDE5) is a cyclic guanosine monophosphate-degrading enzyme involved in numerous biological pathways. Inhibitors of PDE5 are important therapeutics for the …
Number of citations: 4 www.sciencedirect.com
E Zuccarello, E Acquarone, D Pham, S Deng… - Available at SSRN … - papers.ssrn.com
Phosphodiesterase 5 (PDE5) is a cyclic guanosine monophosphate-degrading enzyme involved in numerous biological pathways and PDE5 inhibitors are important therapeutics for …
Number of citations: 0 papers.ssrn.com

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